molecular formula C16H20N2O4 B8624605 tert-butyl 4-(2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

tert-butyl 4-(2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

Cat. No. B8624605
M. Wt: 304.34 g/mol
InChI Key: OJSOXOBMBMGBBN-UHFFFAOYSA-N
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Patent
US08642621B2

Procedure details

4-(2-Nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (0.45 g) was dissolved in a solution of hydrogen chloride in dioxane (4 N, 4 mL). After stirring for 0.5 hour at 50° C., the solvent was removed by evaporation and the residue triturated with diethyl ether to give the title compound as a white solid (0.29 g). LCMS m/z 205.2 [M+H]+. R.T.=3.80 min (Analytical Method 4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH:12]=[C:11]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[N+:20]([O-:22])=[O:21])[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:23]>O1CCOCC1>[ClH:23].[N+:20]([C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[C:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH:10]=1)([O-:22])=[O:21] |f:3.4|

Inputs

Step One
Name
Quantity
0.45 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(=CC1)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring for 0.5 hour at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue triturated with diethyl ether

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
Cl.[N+](=O)([O-])C1=C(C=CC=C1)C=1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.29 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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